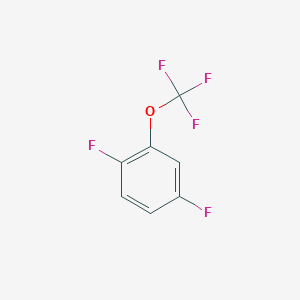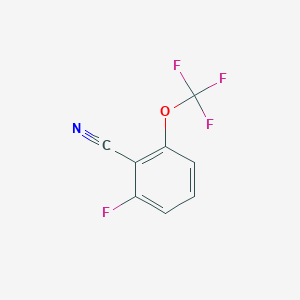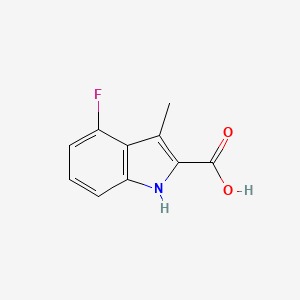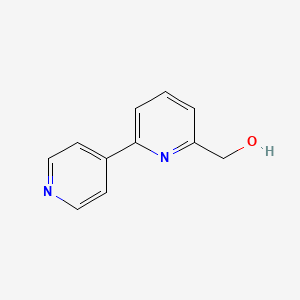
2-Hidroximetil-6-(piridin-4-IL)piridina
Descripción general
Descripción
[2,4'-Bipyridin]-6-ylmethanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group at the 2-position and a pyridin-4-yl group at the 6-position of the pyridine ring. It is a versatile chemical intermediate used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
[2,4'-Bipyridin]-6-ylmethanol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that this compound is a valuable chemical precursor used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .
Mode of Action
It’s known that this compound can be synthesized via 6-methyl-2-pyridine methanol from a naturally-occurring aromatic heterocycle, 2,6-lutidine . The synthesis involves the use of hydroxylating enzymes as part of whole-cell biocatalysts .
Biochemical Pathways
It’s known that this compound is involved in biocatalytic c–h oxyfunctionalisation, which holds great promise for the sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .
Action Environment
It’s known that the application of hydroxylating enzymes as part of whole-cell biocatalysts can alleviate many issues as intact cells can regenerate the required cofactors and at the same time provide a stabilizing microenvironment .
Análisis Bioquímico
Biochemical Properties
2-Hydroxymethyl-6-(pyridin-4-YL)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with hydroxylating enzymes, which exhibit chemo-, regio-, and stereoselectivities that are difficult to achieve chemically . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the hydroxylation of specific substrates, leading to the formation of important biochemical intermediates.
Cellular Effects
The effects of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has potential apoptotic effects in human leukemia cells . Additionally, its hypoglycemic activity suggests that it may play a role in regulating glucose metabolism in cells .
Molecular Mechanism
At the molecular level, 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxymethyl group allows it to form hydrogen bonds with target enzymes and proteins, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the biocatalytic synthesis of this compound can be optimized for high productivity and yield, ensuring its stability and effectiveness in various experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as hypoglycemic activity and potential apoptotic effects in cancer cells . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
2-Hydroxymethyl-6-(pyridin-4-YL)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s hydroxymethyl group is a key functional group that undergoes enzymatic transformations, leading to the formation of important biochemical intermediates . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules and exerts its effects in the correct cellular context . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,4'-Bipyridin]-6-ylmethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with formaldehyde in the presence of a base, followed by oxidation to yield the desired product . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
In industrial settings, the production of [2,4'-Bipyridin]-6-ylmethanol often involves large-scale biocatalytic processes. These processes utilize recombinant microbial whole cells as catalysts to convert naturally occurring 2,6-lutidine into the desired product . This method offers a more sustainable and efficient alternative to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[2,4'-Bipyridin]-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyridin-4-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)pyridine: Similar structure but lacks the pyridin-4-yl group.
2,6-Bis(hydroxymethyl)pyridine: Contains two hydroxymethyl groups instead of one.
2-(2-Hydroxyethyl)pyridine: Contains a hydroxyethyl group instead of a hydroxymethyl group.
Uniqueness
[2,4'-Bipyridin]-6-ylmethanol is unique due to the presence of both the hydroxymethyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
(6-pyridin-4-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTHBIAIJDJBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)


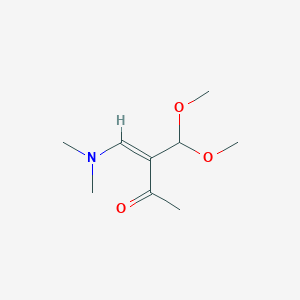
![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)

